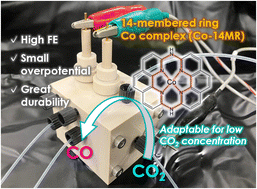Fourteen-membered macrocyclic cobalt complex for the electrolysis of low-concentration gaseous carbon dioxide with high faradaic efficiency toward carbon monoxide†
Catalysis Science & Technology Pub Date: 2023-11-30 DOI: 10.1039/D3CY01177A
Abstract
It is necessary to lower the overpotential for CO2 reduction to enable the practical application of CO2 electrolysis in industrial scenarios. In gaseous CO2 electrolysis with a gas diffusion electrode, a fourteen-membered macrocyclic cobalt complex (Co 14-membered ring: Co–14MR) was found to be an excellent cathode catalyst for the reduction of CO2 to CO. A high current density (101 mA cm−2 at −2.05 V (Ag/AgCl)), high faradaic efficiency (>99%), low overpotential (onset potential of CO formation: −0.13 V (RHE)), and high durability (stable performance until turn over number (TON) = 2.3 × 104 per Co atom) were achieved. Moreover, CO was generated with a faradaic efficiency of 95% during CO2 electrolysis with the Co–14MR cathode under a low CO2 concentration (10% CO2). The single-atom Co site in the Co–14MR catalyst enabled the near-complete suppression of undesired H2 evolution.


Recommended Literature
- [1] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [2] Back cover
- [3] Recent methods for the synthesis of α-acyloxy ketones
- [4] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [5] Front cover
- [6] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [7] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [8] A novel stable hydrogen-rich SnH8 under high pressure
- [9] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [10] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 131159-39-2
-
CAS no.: 183506-66-3









